2(5H)-Thiophenone, 3-acetyl-4-hydroxy-5-methyl-5-octyl-
Description
2(5H)-Thiophenone derivatives are heterocyclic compounds featuring a sulfur-containing five-membered ring with a ketone group. The target compound, 3-acetyl-4-hydroxy-5-methyl-5-octyl-2(5H)-thiophenone, is characterized by multiple substituents:
- 4-Hydroxy: Enhances polarity and participates in tautomerism or intermolecular hydrogen bonding.
- 5-Methyl-5-octyl: A branched alkyl chain at position 5, increasing lipophilicity and steric bulk.
For instance, the electronic structure of simpler derivatives (e.g., unsubstituted 2(5H)-thiophenone) reveals a HOMO dominated by sulfur lone pairs and a LUMO with π*(C=C) character, critical for photochemical reactivity .
Properties
CAS No. |
646517-71-7 |
|---|---|
Molecular Formula |
C15H24O3S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-5-methyl-5-octylthiophen-2-one |
InChI |
InChI=1S/C15H24O3S/c1-4-5-6-7-8-9-10-15(3)13(17)12(11(2)16)14(18)19-15/h17H,4-10H2,1-3H3 |
InChI Key |
HCMZNNKXXFTNTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C(=C(C(=O)S1)C(=O)C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 2(5H)-Thiophenone Derivatives
Electronic and Photochemical Properties
- HOMO-LUMO Dynamics: The unsubstituted 2(5H)-thiophenone exhibits a HOMO localized on sulfur lone pairs (nS) and a LUMO with π*(C=C) character, enabling UV absorption in the vacuum ultraviolet range (critical for atmospheric photolysis) . Electron-withdrawing groups (e.g., acetyl, nitro) lower LUMO energy, enhancing charge-transfer transitions. For example, the nitro group in 118351-39-6 likely red-shifts absorption spectra compared to alkyl-substituted analogs . Branched alkyl chains (e.g., 5-octyl in the target compound) minimally affect electronic structure but increase hydrophobicity, reducing photolysis rates in aqueous environments .
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